molecular formula C4H7NO2 B1338661 2,2-Dimethoxyacetonitrile CAS No. 5861-24-5

2,2-Dimethoxyacetonitrile

Cat. No. B1338661
CAS RN: 5861-24-5
M. Wt: 101.1 g/mol
InChI Key: GSWMRKGWNADDJL-UHFFFAOYSA-N
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Description

2,2-Dimethoxyacetonitrile is a chemical compound that is related to various research areas due to its potential as a precursor or intermediate in organic synthesis. Although the provided papers do not directly discuss 2,2-Dimethoxyacetonitrile, they do mention compounds with similar functional groups or structural motifs, such as dimethoxy groups and nitrile functionalities. These papers provide insights into the synthesis and reactions of compounds that could be structurally or functionally related to 2,2-Dimethoxyacetonitrile.

Synthesis Analysis

The synthesis of compounds related to 2,2-Dimethoxyacetonitrile involves multi-component reactions and the use of specific catalysts or reagents. For instance, the preparation of 2-amino-5,7-dimethoxy-4-aryl/alkyl-4H-chromene-3-carbonitriles is achieved through a one-pot three-component coupling reaction using a glass–ceramic system containing Na2O-Al2O3-P2O5 in aqueous ethanol media . Similarly, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles utilizes cesium carbonate as a catalyst and carbon dioxide . These methods highlight the importance of catalysts and reaction conditions in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of dimethoxy groups and nitrile functionalities. For example, the structure of 2-amino-7, 8-dimethoxy-1H-3-benzazepine is derived from 3, 4-dimethoxyphenylacetonitrile . The presence of these groups influences the reactivity and the possible transformations of the molecules. Structural determination techniques such as IR and 1H NMR spectroscopy are commonly used to confirm the identity of synthesized compounds, as seen in the synthesis of 2,2-dimethoxyethanol .

Chemical Reactions Analysis

The reactivity of compounds with dimethoxy and nitrile groups involves nucleophilic attacks and multi-component coupling reactions. For instance, the reaction of 2-dicyanomethyleneindane-1,3-dione with anilines in acetonitrile suggests a mechanism involving a zwitterion intermediate . Additionally, the Hantzsch-like synthesis of 10b-azachrysenes and 10a-azaphenanthrene derivatives utilizes a precursor with a dimethoxyacetonitrile moiety . These reactions demonstrate the versatility of such compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethoxyacetonitrile and related compounds are influenced by their functional groups. The dimethoxy groups can affect the solubility and stability of the molecules, while the nitrile group can participate in various chemical reactions due to its electrophilic character. The papers provided do not directly discuss the physical properties of 2,2-Dimethoxyacetonitrile, but the synthesis and reactions of structurally related compounds suggest that such properties are crucial for their successful manipulation in the laboratory .

Scientific Research Applications

Catalysis and Synthesis

2,2-Dimethoxyacetonitrile plays a role in various synthesis processes. For instance, it's involved in the efficient synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes, using ZnO as a catalyst (Maghsoodlou et al., 2010).

Molecular Imprinting

The compound is used in molecular-imprinted polymer nanoparticles for selective preconcentration of certain acids, exemplified by its role in creating nanoparticles for 2,4-dichlorophenoxyacetic acid detection in human urine and water samples (Omidi et al., 2014).

Electrochemical Applications

2,2-Dimethoxyacetonitrile is significant in electrochemical studies, such as the electrooxidation of various compounds. For instance, its role in the electrochemical synthesis of cyanoacetic acid from chloroacetonitrile and carbon dioxide is notable (Isse & Gennaro, 2002).

Pharmaceutical and Chemical Reactions

It's used in the synthesis of various pharmaceutical and chemical compounds. For example, its use in the reaction for synthesizing dimers and oligomers of pentafluorophenylacetonitrile, as studied by Gierczyk et al. (2006), demonstrates its utility in creating complex chemical structures (Gierczyk et al., 2006).

Sample Preparation for Microscopy

In microscopy, it's used for chemical dehydration of biological samples, maintaining their ultrastructural integrity, as explored by Muller & Jacks (1975) in their technique for preparing samples for electron microscopy (Muller & Jacks, 1975).

Safety And Hazards

The safety information for 2,2-Dimethoxyacetonitrile includes several hazard statements such as H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2,2-dimethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-6-4(3-5)7-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWMRKGWNADDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458227
Record name Acetonitrile, dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxyacetonitrile

CAS RN

5861-24-5
Record name Acetonitrile, dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Utimoto, Y Wakabayashi, Y Shishiyama, M Inoue… - Tetrahedron …, 1981 - Elsevier
Title transformation is accomplished by the catalytic action of SnCl 2 or BF 3 ·OEt 2 Lithio derivative of 2,2-dimethoxyacetonitrile is used as synthetic equivalent of methyl lithioformate. …
Number of citations: 87 www.sciencedirect.com
WG Lloyd, BJ Luberoff - The Journal of Organic Chemistry, 1969 - ACS Publications
In the course of another investigation a solution of acrylonitrile in ethanediol was warmed to 80 in the presence of dissolved palladous and cupric chlorides. Analysis showed the …
Number of citations: 117 pubs.acs.org
ZTI Alkayar, I Coldham - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A cascade or domino sequence of condensation of hydroxylamine and an aldehyde to give an oxime, cyclization to a nitrone, and intramolecular 1,3-dipolar cycloaddition has been …
Number of citations: 15 pubs.rsc.org
MJ Jansma - 2012 - search.proquest.com
PART 1: Comprising Chapters I–IV, the studies described in the first part of this Thesis have as their overarching goal the utilization of organic synthesis to address questions of …
Number of citations: 2 search.proquest.com
HY Cheng - 2017 - hull-repository.worktribe.com
Surgery has been a popular method for the treatment of cancers, in particular solid tumours; but the surgical margins for cancerous tissues are often indistinct and in most cases, the …
Number of citations: 3 hull-repository.worktribe.com

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